molecular formula C10H18Cl2N4O B2975831 [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride CAS No. 2173637-60-8

[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride

Cat. No.: B2975831
CAS No.: 2173637-60-8
M. Wt: 281.18
InChI Key: QZCPWMYALRMDAT-UONRGADFSA-N
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Description

This compound is a stereospecific pyrrolidine derivative featuring a pyrimidin-4-yl substituent and a methoxy group at the 4-position of the pyrrolidine ring. Its dihydrochloride salt form enhances solubility for research applications, particularly in medicinal chemistry and drug discovery. The (2R,4R) stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates binding affinity to targets such as enzymes or receptors . It is commercially available as a building block for organic synthesis, with suppliers like CymitQuimica offering it at €692 for 50mg .

Properties

IUPAC Name

[(2R,4R)-4-methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-15-9-4-8(5-11)14(6-9)10-2-3-12-7-13-10;;/h2-3,7-9H,4-6,11H2,1H3;2*1H/t8-,9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCPWMYALRMDAT-UONRGADFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C2=NC=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](N(C1)C2=NC=NC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Pyrimidinyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyrimidinyl group to the pyrrolidine ring.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidinyl group can be reduced to form a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium iodide in acetone or ammonia in ethanol.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate the structure-activity relationships of various biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, catalysts, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Pyrazine Substitutions

(a) 1-[(2R,4R)-4-Methoxy-1-(4-Methylpyrimidin-2-yl)Pyrrolidin-2-yl]Methanamine Dihydrochloride
  • Key Difference : Substitution of pyrimidin-4-yl with 4-methylpyrimidin-2-yl.
  • This compound has a CAS MDL number of 309.95 and is cataloged under EN300-747096 .
(b) [(2R,4R)-4-Methoxy-1-(6-Methylpyrazin-2-yl)Pyrrolidin-2-yl]Methanamine
  • Key Difference : Replacement of pyrimidine with pyrazine (a six-membered ring with two nitrogen atoms at 1,4-positions instead of 1,3-positions).
  • Impact: Pyrazine’s distinct electronic profile may reduce aromatic stacking interactions compared to pyrimidine. This variant is supplied by multiple vendors, including Bettle Science and CNH Technologies .

Analogues with Modified Substituents

(a) [(2-Isopropylpyrimidin-4-yl)Methyl]Methylamine Dihydrochloride
  • Key Difference : Isopropyl group at the 2-position of pyrimidine and methylamine substitution instead of pyrrolidine.
  • Impact : The absence of the pyrrolidine ring simplifies the structure but reduces conformational rigidity, which could lower target specificity. This compound is marketed by Biosynth .
(b) (2-Methoxypyrimidin-4-yl)Methanamine Dihydrochloride
  • Key Difference : Lacks the pyrrolidine ring entirely.

Stereochemical and Functional Group Variants

(a) N,N-Dimethyl-1-(4-(Pyrrolidin-2-yl)Phenyl)Methanamine Dihydrochloride Hydrate
  • Key Difference : Incorporates a phenyl linker between the pyrrolidine and methanamine groups, with N,N-dimethylation.
  • Impact : Increased lipophilicity due to the aromatic ring, which may enhance blood-brain barrier penetration but reduce solubility .

Comparative Data Table

Compound Name Substituent Modifications Key Structural Features Price (50mg) Similarity Score
Target Compound (3D-LUD61043) 6-Methylpyrimidin-4-yl, (2R,4R)-pyrrolidine Stereospecific, dihydrochloride salt €692 1.00 (Reference)
1-[(2R,4R)-4-Methoxy-1-(4-Methylpyrimidin-2-yl)Pyrrolidin-2-yl]Methanamine 4-Methylpyrimidin-2-yl Pyrimidine positional isomer N/A ~0.90
[(2R,4R)-4-Methoxy-1-(6-Methylpyrazin-2-yl)Pyrrolidin-2-yl]Methanamine Pyrazine substitution Heterocycle nitrogen rearrangement N/A ~0.85
[(2-Isopropylpyrimidin-4-yl)Methyl]Methylamine Isopropyl, methylamine Simplified backbone Enquire ~0.75
(2-Methoxypyrimidin-4-yl)Methanamine Dihydrochloride No pyrrolidine Linear structure N/A 0.88

Biological Activity

[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride, with CAS number 2173637-60-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C11_{11}H15_{15}Cl2_2N4_4O
  • Molecular Weight : 295.17 g/mol

The compound is hypothesized to interact with various biological targets, primarily through modulation of neurotransmitter systems and potential antimicrobial activities. Its structural features suggest it may act as an inhibitor or modulator in specific biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine have shown activity against various bacterial strains, including those classified under the ESKAPE pathogens. These pathogens are known for their resistance to antibiotics and include:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Acinetobacter baumannii

In vitro studies have demonstrated that modifications in the pyrimidine ring can enhance the antibacterial potency of these compounds, indicating a structure-activity relationship (SAR) that could be exploited for drug development .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects. Research has focused on its ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways. In animal models, compounds with similar structures have been shown to exhibit anxiolytic and antidepressant-like effects .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that certain analogs exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and other resistant strains. The results indicated that the presence of the pyrimidine ring was crucial for activity against these pathogens .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment involving rodent models, compounds similar to [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine were tested for their effects on anxiety and depression-like behaviors. Results showed a significant reduction in anxiety-related behaviors in treated groups compared to controls, suggesting potential therapeutic applications in mental health disorders .

Data Tables

Activity Type Target Pathogen/Condition Activity Observed Reference
AntimicrobialMycobacterium tuberculosisMIC 0.5 µg/mL
AntimicrobialStaphylococcus aureusMIC 1 µg/mL
NeuropharmacologicalAnxiety ModelsReduced anxiety scores

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